H-Gly-Ala-Tyr-OH

Descripción

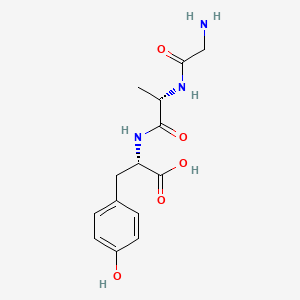

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-8(16-12(19)7-15)13(20)17-11(14(21)22)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,19)(H,17,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZJOTQTCAGKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630367 | |

| Record name | Glycylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92327-84-9 | |

| Record name | Glycylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Functions of Glycyl-L-tyrosine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial query focused on Glycyl-L-alanyl-L-tyrosine, the available scientific literature predominantly investigates the dipeptide Glycyl-L-tyrosine. This guide will therefore focus on the well-documented functions, properties, and experimental data related to Glycyl-L-tyrosine, with the acknowledgment of the limited specific information on the tripeptide Glycyl-L-alanyl-L-tyrosine.

Core Biological Functions and Applications

Glycyl-L-tyrosine is a dipeptide composed of glycine and L-tyrosine.[1] Its primary and most well-documented function in biological systems is to serve as a highly soluble and stable precursor to the amino acid L-tyrosine.[2][3] This property is of significant importance in clinical and research settings where the delivery of tyrosine is crucial.

1.1. Enhanced Tyrosine Bioavailability

The poor aqueous solubility of L-tyrosine (0.45 g/L at 25°C) presents a significant challenge for its inclusion in parenteral nutrition solutions and cell culture media.[2] Glycyl-L-tyrosine, being significantly more water-soluble, overcomes this limitation.[2][3] Once administered, it is rapidly hydrolyzed by peptidases in the body to release free glycine and L-tyrosine, effectively maintaining intracellular and extracellular tyrosine pools.[4][5] This efficient delivery supports normal growth, nitrogen balance, and various metabolic processes dependent on tyrosine.[4]

1.2. Precursor to Key Biomolecules

Upon its hydrolysis, the released L-tyrosine serves as a crucial precursor for the synthesis of several vital biomolecules:[2][6]

-

Neurotransmitters: Tyrosine is the rate-limiting precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][6][7] These neurotransmitters are fundamental for mood regulation, cognitive function, and the stress response.

-

Thyroid Hormones: The thyroid hormones triiodothyronine (T3) and thyroxine (T4) are synthesized from tyrosine residues in the protein thyroglobulin.[6]

-

Melanin: Tyrosine is the initial substrate for the enzyme tyrosinase in the biochemical pathway of melanin synthesis, the pigment responsible for skin, hair, and eye color.[2][8]

1.3. Potential as a Signaling Molecule and Therapeutic Agent

Emerging research suggests that Glycyl-L-tyrosine and its derivatives may possess intrinsic biological activities beyond being a simple tyrosine source.

-

Antioxidant and Anti-inflammatory Properties: Some studies indicate that N-Glycyl-L-tyrosine exhibits antioxidant and anti-inflammatory activities, functioning as a radical scavenger and modulating inflammatory mediators.[9]

-

Drug Delivery and Synthesis: Glycyl-L-tyrosine is utilized as a pharmaceutical intermediate in the synthesis of more complex molecules.[10] It has also been used in the synthesis of triorganotin derivatives that have shown potential anti-inflammatory, antimicrobial, and cardiovascular activities.[11][12]

Quantitative Data

The following tables summarize key quantitative data for Glycyl-L-tyrosine.

Table 1: Physicochemical Properties of Glycyl-L-tyrosine

| Property | Value | Reference |

| Molecular Formula | C11H14N2O4 | [1][13] |

| Molecular Weight | 238.24 g/mol | [1][14] |

| CAS Number | 658-79-7 | [1][13] |

| Appearance | White to light yellow solid | [14] |

| Purity (typical) | ≥98% | [13][15] |

| Solubility in Water | Significantly higher than L-tyrosine | [2][3] |

Table 2: Biological and Pharmacokinetic Parameters

| Parameter | Observation | Reference |

| Urinary Excretion Rate | Approximately 0.5% of infused amount | [16] |

| Utilization Efficiency | Considered to be efficiently utilized in parenteral nutrition | [16] |

| Effect on Plasma Tyrosine | Effectively increases and maintains normal plasma tyrosine levels | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of Glycyl-L-tyrosine.

3.1. Chemical Synthesis of Glycyl-L-tyrosine (Acyl Chloride Method)

This protocol describes a common laboratory-scale synthesis of Glycyl-L-tyrosine.

-

Preparation of Glycyl Chloride Hydrochloride: Glycine is reacted with thionyl chloride to produce glycyl chloride hydrochloride. This reaction is typically performed in an inert solvent under anhydrous conditions.[17]

-

Condensation Reaction: L-tyrosine is dissolved in an aqueous alkaline solution (e.g., using sodium hydroxide or triethylamine as a base) and cooled to approximately 0-5°C.[17]

-

Addition of Glycyl Chloride Hydrochloride: The prepared glycyl chloride hydrochloride is added portion-wise to the L-tyrosine solution while maintaining the low temperature and alkaline pH.[17]

-

Reaction Monitoring: The reaction is stirred for several hours at a controlled temperature (e.g., 0-15°C) and monitored for the consumption of L-tyrosine using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[17]

-

Product Isolation and Purification:

-

The pH of the reaction mixture is adjusted to the isoelectric point of Glycyl-L-tyrosine (around pH 4.3-5.0) using an acid (e.g., dilute hydrochloric acid) to precipitate the crude product.[17]

-

The crude product is collected by filtration and washed with cold water.

-

Further purification is achieved by recrystallization from water.[15]

-

-

Characterization: The final product is dried and its identity and purity are confirmed using techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

3.2. Enzymatic Synthesis of Glycyl-L-tyrosine Derivatives

This protocol outlines an enzymatic approach for synthesizing a precursor to Glycyl-L-tyrosine.

-

Enzyme and Substrate Preparation: A suitable protease with high stability in organic solvents, such as PST-01 protease from Pseudomonas aeruginosa, is prepared. The substrates, a protected glycine derivative (e.g., Carbobenzoxy-glycine, Cbz-Gly) and a tyrosine derivative (e.g., L-tyrosine amide, Tyr-NH2), are dissolved in an appropriate solvent system.[3]

-

Reaction Setup: The reaction is carried out in a medium containing a significant proportion of an organic solvent like dimethyl sulfoxide (DMSO) to enhance the solubility of the substrates.[3]

-

Enzymatic Reaction: The enzyme is added to the substrate solution, and the mixture is incubated under controlled conditions of temperature and pH.[3]

-

Monitoring and Yield Determination: The formation of the product (e.g., Cbz-Gly-Tyr-NH2) is monitored over time using HPLC. The equilibrium yield is determined when the product concentration reaches a plateau.[3]

-

Product Isolation: The synthesized dipeptide derivative can be isolated and purified using chromatographic techniques.

3.3. In Vivo Evaluation of Glycyl-L-tyrosine in a Phenylalanine-Deficient Rat Model

This protocol describes an experiment to assess the efficacy of Glycyl-L-tyrosine as a tyrosine source in parenteral nutrition.

-

Animal Model: Male Wistar rats are used and randomized into different experimental groups.[4]

-

Dietary Groups:

-

Control Group: Receives a complete parenteral amino acid solution.

-

Deficient Group: Receives a parenteral amino acid solution deficient in phenylalanine (with nitrogen replaced by glycine).

-

Treatment Group: Receives the phenylalanine-deficient solution supplemented with Glycyl-L-tyrosine.[4]

-

-

Administration: The respective solutions are administered parenterally over a defined period (e.g., 7 days).[4]

-

Data Collection:

-

Biochemical Analysis:

-

Amino acid and dipeptide concentrations in plasma and tissue homogenates are analyzed by reversed-phase HPLC.[4]

-

The phenylalanine-to-tyrosine ratio is calculated.

-

-

Endpoint Evaluation: The effectiveness of Glycyl-L-tyrosine is determined by comparing the weight gain, nitrogen retention, and plasma/tissue tyrosine concentrations of the treatment group to the control and deficient groups.[4]

Signaling Pathways and Molecular Interactions

The primary role of Glycyl-L-tyrosine in signaling is indirect, acting as a precursor to L-tyrosine, which is then converted into signaling molecules.

4.1. Catecholamine Biosynthesis Pathway

The diagram below illustrates the metabolic fate of Glycyl-L-tyrosine, leading to the production of key catecholamine neurotransmitters.

References

- 1. Glycyl-L-tyrosine | C11H14N2O4 | CID 92829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 4. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tyrosine - Wikipedia [en.wikipedia.org]

- 7. examine.com [examine.com]

- 8. mdpi.com [mdpi.com]

- 9. N-Glycyl-L-tyrosine: activities and clinical applications_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [guidechem.com]

- 12. N-Glycyl-L-tyrosine: Overview, Applications in Synthesis of Triorganotin Derivatives and Preparation_Chemicalbook [chemicalbook.com]

- 13. N-Glycyl-L-tyrosine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. Glycyl-L-Tyrosine | Dipeptide for Cell Proliferation Media | Baishixing [aminoacids-en.com]

- 15. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]

- 16. magistralbr.caldic.com [magistralbr.caldic.com]

- 17. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]

H-Gly-Ala-Tyr-OH: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Tyr-OH, also known as Glycyl-L-alanyl-L-tyrosine, is a simple yet versatile molecule frequently employed as a model system in a wide range of scientific disciplines.[1] Its well-defined structure, composed of glycine, alanine, and tyrosine residues, provides a valuable tool for investigating fundamental aspects of peptide chemistry, biochemistry, and materials science. This technical guide offers an in-depth overview of this compound, including its physicochemical properties, detailed protocols for its synthesis and purification, and its applications in research, with a focus on its role as a model peptide.

The unique characteristics of its constituent amino acids make this compound particularly informative. Glycine provides conformational flexibility to the peptide backbone, while the small, non-polar side chain of alanine influences local conformational preferences.[1] The tyrosine residue is especially significant due to its aromatic side chain, which can participate in π-π stacking interactions, and its hydroxyl group, which can act as both a hydrogen bond donor and acceptor.[1] Furthermore, the phenolic group of tyrosine is redox-active, allowing its participation in electron transfer reactions.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research. The following tables summarize key quantitative data for this tripeptide.

General Properties

| Property | Value | Source |

| CAS Number | 92327-84-9 | [1][2] |

| Molecular Formula | C₁₄H₁₉N₃O₅ | [2] |

| Molecular Weight | 309.32 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | [2] |

| Sequence | GAY | [2] |

Calculated Properties

| Property | Value | Source |

| XLogP3 | -3.5 | [2] |

| Topological Polar Surface Area | 142 Ų | [2] |

| Hydrogen Bond Donor Count | 5 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 7 | |

| Isoelectric Point (pI) | ~5.7 (Calculated) | |

| Specific Rotation ([α]D) | Data not readily available |

Note on Isoelectric Point (pI): The isoelectric point is the pH at which a molecule carries no net electrical charge. For peptides, it can be estimated based on the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and the side chains of ionizable amino acids.[3][4][5][6] For this compound, with a free N-terminus, a free C-terminus, and the phenolic hydroxyl group of tyrosine (pKa ~10), the calculated pI is approximately 5.7. This indicates that the peptide will have a net positive charge at a pH below 5.7 and a net negative charge at a pH above 5.7.[1]

Note on Solubility: Short peptides of less than five amino acids are generally soluble in water.[7] Given its polar nature, this compound is expected to be soluble in aqueous solutions. For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be required for dissolution.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. This section provides step-by-step methodologies for the synthesis and purification of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing peptides in the laboratory.[1] The following protocol is a general guideline for the manual Fmoc/tBu-based synthesis of this compound on a 0.1 mmol scale.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin (or similar resin for C-terminal carboxylic acid)

-

Fmoc-Ala-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Solid Phase Synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell 0.1 mmol of Fmoc-Tyr(tBu)-Wang resin in DMF in the synthesis vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (Alanine):

-

In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq), OxymaPure® (0.4 mmol, 4 eq) in DMF.

-

Add DIC (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

-

Once the coupling is complete, wash the resin with DMF (5 times).

-

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Glycine):

-

Repeat step 3 using Fmoc-Gly-OH.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Final Washes: Wash the peptide-resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dry peptide-resin.

-

Shake the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification of this compound by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a standard technique for purifying synthetic peptides to a high degree of homogeneity.[8][9]

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Crude this compound

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude, dried this compound in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B or DMSO can be added. Filter the sample through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B at a flow rate appropriate for the column diameter.

-

Injection: Inject the filtered peptide solution onto the column.

-

Elution Gradient: Elute the peptide using a linear gradient of Solvent B. A typical gradient for a polar tripeptide might be from 5% to 35% Solvent B over 30 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs of the crude material.[8]

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and 280 nm for the tyrosine side chain). Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white, fluffy powder.

Applications in Research and Experimental Workflows

This compound serves as an excellent model for various research applications due to its defined structure and the distinct properties of its constituent amino acids.

Model for Peptide Transport Studies

The cellular uptake of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters, such as PepT1, which are expressed in the small intestine and other tissues.[8][10][11] this compound can be used as a model substrate to study the kinetics and mechanism of these transporters. An experimental workflow to investigate its transport is depicted below.

Substrate for Enzymatic Studies

The peptide bonds in this compound can be cleaved by various proteases and peptidases. This makes it a useful model substrate for studying enzyme kinetics, specificity, and inhibition. For example, the cleavage of the peptide can be monitored over time using techniques like HPLC or mass spectrometry to determine kinetic parameters such as Kₘ and k꜀ₐₜ.

Model for Physicochemical Studies

The simple and well-defined structure of this compound allows for its use in a variety of physicochemical studies, including:

-

Conformational Analysis: Techniques such as NMR and circular dichroism can be used to study the conformational preferences of the peptide in different solvent environments.

-

Self-Assembly: The potential for intermolecular interactions, such as hydrogen bonding and π-π stacking involving the tyrosine residue, makes it a candidate for studying peptide self-assembly into higher-order structures.

-

Interactions with other Molecules: this compound can be used as a model ligand to study interactions with proteins, nucleic acids, or small molecules, providing insights into the principles of molecular recognition.

Conclusion

This compound is a valuable and versatile tool for researchers in chemistry, biology, and materials science. Its simple, well-defined structure, combined with the distinct properties of its amino acid constituents, makes it an ideal model system for a wide array of studies. This technical guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and purification, and examples of its application in research. By utilizing the information presented here, researchers can effectively employ this compound to advance our understanding of fundamental scientific principles.

References

- 1. This compound | 92327-84-9 | Benchchem [benchchem.com]

- 2. This compound | C14H19N3O5 | CID 7016071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. bachem.com [bachem.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of H-Gly-Ala-Tyr-OH in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Tyr-OH, composed of glycine, alanine, and tyrosine, serves as a fundamental model system for studying the principles of peptide and protein folding, molecular recognition, and the influence of the solution environment on conformational preferences.[1] Understanding the three-dimensional structure and dynamic behavior of such peptides in solution is paramount for rational drug design, as the conformation of a peptide dictates its biological activity and interaction with target receptors. This technical guide provides an in-depth overview of the experimental and computational methodologies employed in the conformational analysis of this compound in solution, presenting key data and workflows in a structured format.

Core Experimental and Computational Methodologies

The conformational landscape of this compound in solution is typically elucidated through a combination of spectroscopic techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and molecular dynamics (MD) simulations are the principal tools utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution at atomic resolution.[1] For a tripeptide like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The this compound peptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM. A suitable internal standard (e.g., DSS or TSP) is added for referencing chemical shifts. The pH of the solution is adjusted using dilute DCl or NaOD.

-

1D ¹H-NMR: A standard 1D proton NMR spectrum is acquired to obtain initial information about the chemical environment of the protons.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which are typically separated by two or three bonds. It is used to trace the connectivity of protons within each amino acid residue.[1]

-

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, which is crucial for the unambiguous assignment of all protons belonging to a specific amino acid residue.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space (typically < 5 Å), providing through-space distance constraints. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a key experiment for determining the peptide's three-dimensional fold.[1]

-

-

Data Processing and Analysis: The acquired NMR data is processed using specialized software (e.g., TopSpin, NMRPipe). The analysis of chemical shifts, coupling constants (³J(HN,Hα)), and NOE intensities provides crucial information about the backbone (φ, ψ) and side-chain (χ) dihedral angles, which define the peptide's conformation.

Workflow for NMR-Based Conformational Analysis

Caption: Workflow of NMR data acquisition and analysis for peptide conformational determination.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).

-

Data Acquisition: CD spectra are recorded on a calibrated spectropolarimeter using a quartz cuvette with a path length of 1 mm. Spectra are typically recorded from 260 nm to 190 nm at a constant temperature.

-

Data Processing: The raw data (in millidegrees) is converted to mean residue ellipticity [θ].

-

Secondary Structure Estimation: The resulting CD spectrum is analyzed using deconvolution algorithms to estimate the percentage of different secondary structure elements (α-helix, β-sheet, turns, and random coil).

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to visualize the dynamic nature of peptides in solution. By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent molecules, MD simulations can explore the conformational landscape and identify the most populated conformational states.

Simulation Protocol: Molecular Dynamics

-

System Setup: An initial 3D structure of this compound is generated. The peptide is then placed in a periodic box of explicit solvent molecules (e.g., water).

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

-

Production Run: A long simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide.

-

Trajectory Analysis: The resulting trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions, and intramolecular hydrogen bonding patterns.

Conformational Landscape of this compound

The conformational ensemble of this compound in solution is a dynamic equilibrium of multiple interconverting structures. The relative populations of these conformers are influenced by factors such as solvent polarity and pH. In aqueous solution, short peptides like this compound predominantly adopt extended or random coil conformations, with transient populations of turn-like structures.

Quantitative Conformational Data

The following tables summarize typical quantitative data obtained from NMR and MD studies of tripeptides similar to this compound. Note: These values are illustrative and may vary for this compound under specific experimental conditions.

Table 1: Representative ³J(HN,Hα) Coupling Constants and Calculated Dihedral Angles (φ) in D₂O

| Residue | ³J(HN,Hα) (Hz) | Calculated φ (°) |

| Gly | - | - |

| Ala | 7.5 | -60, -120 |

| Tyr | 8.0 | -80, -140 |

Table 2: Key NOE Distances Observed for this compound in Aqueous Solution

| Proton 1 | Proton 2 | NOE Intensity | Estimated Distance (Å) |

| Ala Hα | Tyr NH | Medium | ~ 2.5 - 3.5 |

| Gly Hα | Ala NH | Strong | ~ 2.0 - 3.0 |

| Ala Hβ | Tyr NH | Weak | ~ 3.0 - 4.5 |

Table 3: Conformational Population Distribution from MD Simulations in Water

| Conformation | Population (%) |

| Extended (β-strand like) | 45 |

| Turn-like | 25 |

| Random Coil | 30 |

Logical Relationships in Conformational Analysis

The determination of a peptide's solution conformation is an iterative process that integrates experimental data with computational modeling.

Logical Workflow for Integrated Conformational Analysis

References

A Technical Guide to the Tripeptide H-Gly-Ala-Tyr-OH: Synthesis and Characterization

This document provides a detailed overview of the chemical properties, a hypothetical solid-phase synthesis protocol, and a characterization workflow for the tripeptide H-Gly-Ala-Tyr-OH (Glycyl-L-alanyl-L-tyrosine). This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This tripeptide is composed of the amino acids Glycine, Alanine, and Tyrosine.[1][2]

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₉N₃O₅ | PubChem[3], ChemicalBook[1] |

| Molecular Weight | 309.32 g/mol | PubChem[3], Benchchem[4], ChemicalBook[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | PubChem[3] |

| CAS Number | 92327-84-9 | Benchchem[4], ChemicalBook[1] |

Hypothetical Solid-Phase Peptide Synthesis (SPPS) Protocol

The following section details a standard experimental methodology for the synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

2.1. Materials and Reagents

| Reagent | Purpose |

| Fmoc-Tyr(tBu)-OH | First amino acid, pre-loaded onto resin |

| Fmoc-Ala-OH | Second amino acid in the sequence |

| Fmoc-Gly-OH | Third amino acid in the sequence |

| Rink Amide Resin | Solid support for peptide synthesis |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions |

| Dichloromethane (DCM) | Solvent for washing |

| Piperidine in DMF (20%) | Reagent for Fmoc deprotection |

| HBTU/HOBt | Coupling activators |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction |

| Trifluoroacetic acid (TFA) | Cleavage of the peptide from the resin |

| Triisopropylsilane (TIS) | Scavenger during cleavage |

| Water | Scavenger during cleavage |

| Diethyl ether | Precipitation of the cleaved peptide |

| Acetonitrile/Water with 0.1% TFA | Mobile phase for HPLC purification |

2.2. Synthesis Procedure

-

Resin Swelling: The Fmoc-Tyr(tBu)-OH pre-loaded Rink Amide resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling (Alanine): Fmoc-Ala-OH is activated with HBTU/HOBt and DIPEA in DMF and added to the resin. The reaction is allowed to proceed for 2 hours. The resin is then washed with DMF and DCM. A Kaiser test is performed to confirm the completion of the coupling.

-

Fmoc Deprotection: The Fmoc group on the newly added Alanine is removed using 20% piperidine in DMF, followed by washing.

-

Amino Acid Coupling (Glycine): Fmoc-Gly-OH is activated and coupled to the resin-bound dipeptide using the same procedure as in step 3.

-

Final Fmoc Deprotection: The terminal Fmoc group on Glycine is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Peptide Precipitation: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound product as a white powder.

-

Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by analytical HPLC to determine purity.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process for this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Caption: Post-synthesis characterization workflow for this compound.

References

The Pivotal Role of the Tyrosine Residue in the Biological Activity of H-Gly-Ala-Tyr-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Tyr-OH, a simple yet elegant molecule, serves as a valuable model system in peptide research. Its well-defined structure, comprising glycine, alanine, and a C-terminal tyrosine, offers a unique platform to investigate the fundamental principles of peptide bioactivity. The focus of this technical guide is to provide an in-depth analysis of the critical role played by the tyrosine residue in the overall activity of this compound. While this tripeptide is often utilized for foundational studies, its tyrosine residue implicates it in a range of potential biological activities, from antioxidant effects to modulation of cell signaling pathways. This document will delve into the available quantitative data, detailed experimental protocols for assessing its activity, and the signaling pathways in which its tyrosine residue may play a crucial part.

The Physicochemical and Functional Significance of the Tyrosine Residue

The tyrosine residue, with its phenolic hydroxyl group, is a key determinant of the chemical and biological properties of this compound[1]. This functional group can participate in a variety of non-covalent and covalent interactions that are fundamental to biological recognition and activity.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling specific interactions with polar molecules, including the active sites of enzymes and receptors[1]. Furthermore, the aromatic ring of tyrosine can engage in π-π stacking interactions, which are important for stabilizing the structure of peptides and their complexes with biological targets[1].

A crucial aspect of the tyrosine residue is its susceptibility to post-translational modifications, most notably phosphorylation and oxidation. Tyrosine phosphorylation, catalyzed by tyrosine kinases, is a cornerstone of intracellular signaling, regulating a vast array of cellular processes[2][3]. The oxidation of the phenolic hydroxyl group can lead to the formation of a phenoxyl radical, a key intermediate in various biological processes and oxidative damage pathways[1]. This redox activity is the basis for the potential antioxidant properties of tyrosine-containing peptides.

Quantitative Data on the Bioactivity of Tyrosine-Containing Peptides

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, studies on analogous short peptides containing tyrosine provide valuable insights into its potential efficacy.

Antioxidant Activity

The antioxidant capacity of tyrosine-containing peptides is a well-documented phenomenon. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals. A study on the dipeptide Tyr-Ala demonstrated significant antioxidant effects.

| Peptide | Activity Assay | IC50 Value (µM) | Cell Line | Effect |

| Tyr-Ala | H2O2-induced oxidative stress | Not specified | INS-1 cells | Protected cells from oxidative stress, reduced reactive oxygen species (ROS) |

Table 1: Antioxidant activity of the related dipeptide Tyr-Ala.

Angiotensin-Converting Enzyme (ACE) Inhibition

Peptides containing tyrosine have also been investigated for their ability to inhibit ACE, a key enzyme in the regulation of blood pressure. The dipeptide H-Tyr-Tyr-OH has shown potent ACE inhibitory activity.

| Peptide | Activity Assay | IC50 Value (mg/mL) |

| H-Tyr-Tyr-OH | ACE Inhibition | 0.028[4] |

Table 2: ACE inhibitory activity of the related dipeptide H-Tyr-Tyr-OH.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs. Below are representative protocols for key experiments.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

-

Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin. The tert-butyl (tBu) group protects the tyrosine hydroxyl group.

-

Deprotection: Remove the Fmoc group from the tyrosine residue using a 20% solution of piperidine in dimethylformamide (DMF).

-

Coupling: Activate the carboxyl group of the incoming Fmoc-Ala-OH using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the final amino acid, Fmoc-Gly-OH.

-

Final Deprotection: Remove the Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting group (tBu from tyrosine) simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Antioxidant Activity Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of peptides.

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound in methanol or a suitable buffer.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the peptide. Include a control with only the DPPH solution and a blank with the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the peptide concentration to determine the IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals).

Cell-Based Assay for Signaling Pathway Modulation

To investigate the effect of this compound on a specific signaling pathway, a cell-based assay followed by Western blotting can be employed. The following is a generalized protocol that would need to be adapted for a specific pathway of interest.

Protocol: Western Blot Analysis of a Tyrosine Kinase-Mediated Signaling Pathway

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cell line known to be responsive to tyrosine kinase signaling) to approximately 80% confluency. Treat the cells with different concentrations of this compound for a specified period. Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the phosphorylated form of a key protein in the signaling pathway (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the effect of this compound on the phosphorylation status of the target protein.

Signaling Pathways and the Role of Tyrosine

The tyrosine residue is a critical component of numerous signaling pathways, primarily through its ability to be phosphorylated by tyrosine kinases. While the direct interaction of this compound with specific signaling pathways has not been extensively studied, its structure suggests potential involvement in pathways regulated by tyrosine phosphorylation.

A hypothetical mechanism of action could involve this compound acting as a competitive substrate or an allosteric modulator of a tyrosine kinase or phosphatase.

Below is a conceptual diagram illustrating a generic tyrosine kinase signaling pathway that could potentially be influenced by a tyrosine-containing peptide.

A generic receptor tyrosine kinase signaling pathway.

This diagram illustrates how a ligand binding to a receptor tyrosine kinase (RTK) triggers its autophosphorylation and subsequent phosphorylation of intracellular substrate proteins on their tyrosine residues. This phosphorylation event initiates a downstream signaling cascade leading to a cellular response. A protein tyrosine phosphatase (PTP) can reverse this process by dephosphorylating the substrate. This compound, due to its tyrosine residue, could potentially modulate this pathway by interacting with the RTK or the PTP.

The following diagram outlines a logical workflow for investigating the role of the tyrosine residue in the activity of this compound.

Workflow for investigating the role of the tyrosine residue.

Conclusion

The tripeptide this compound, while structurally simple, holds significant potential as a tool for understanding the intricate role of the tyrosine residue in peptide bioactivity. The phenolic hydroxyl group of tyrosine is central to its function, enabling it to participate in crucial molecular interactions, undergo post-translational modifications, and exhibit antioxidant properties. Although direct quantitative data on the specific biological activities of this compound are not abundant, the study of analogous tyrosine-containing peptides provides a strong rationale for further investigation into its potential as an antioxidant, an enzyme inhibitor, or a modulator of cell signaling. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive roadmap for researchers and drug development professionals to explore the full potential of this model peptide and to further unravel the multifaceted contributions of the tyrosine residue to the world of bioactive peptides.

References

- 1. This compound | 92327-84-9 | Benchchem [benchchem.com]

- 2. Role of protein tyrosine phosphatases in the modulation of insulin signaling and their implication in the pathogenesis of obesity-linked insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of Src Kinase Activity by Selective Substrate Recognition with Pseudopeptidic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Peptide Bonds in Glycyl-alanyl-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the peptide bonds in the tripeptide Glycyl-alanyl-tyrosine (Gly-Ala-Tyr). It delves into the fundamental characteristics of these amide linkages, presenting quantitative structural data, detailed experimental protocols for their analysis, and visual representations of their molecular structure and formation.

Introduction to Peptide Bonds

Peptide bonds are amide linkages formed between the carboxyl group of one amino acid and the amino group of another, releasing a molecule of water in a dehydration synthesis reaction.[1] These bonds are fundamental to the primary structure of peptides and proteins, dictating the sequence of amino acid residues. The peptide bond has a partial double bond character due to resonance, which results in a planar and rigid structure.[2] This planarity has significant implications for the secondary and tertiary structures of polypeptides.

Molecular Structure of Glycyl-alanyl-tyrosine

Glycyl-alanyl-tyrosine is a tripeptide consisting of glycine, alanine, and tyrosine residues linked by two peptide bonds. The sequence begins with glycine at the N-terminus and terminates with tyrosine at the C-terminus.

Quantitative Data on Peptide Bond Geometry

While specific crystallographic data for Glycyl-alanyl-tyrosine is not publicly available, the following table summarizes generally accepted bond lengths and angles for peptide bonds, supplemented with experimental torsion angle data from the crystal structure of the closely related tripeptide, Glycyl-L-Alanyl-L-Leucine (GAL).[3] This data provides a strong representative model for the peptide bonds in Gly-Ala-Tyr.

| Parameter | Bond | Typical Value | Source |

| Bond Lengths | |||

| C-N | 1.33 Å | [4] | |

| C=O | 1.24 Å | General | |

| N-Cα | 1.46 Å | General | |

| Cα-C | 1.51 Å | General | |

| Bond Angles | |||

| Cα-C-N | 116° | [2] | |

| C-N-Cα | 121° | [2] | |

| O-C-N | 123° | [2] | |

| Torsion Angles (from Gly-Ala-Leu) | |||

| ω₁ (Gly-Ala) | -171.9° | [3] | |

| φ₂ (Ala) | -67.7° | [3] | |

| ψ₂ (Ala) | -38.9° | [3] | |

| ω₂ (Ala-Leu) | -173.2° | [3] | |

| φ₃ (Leu) | -72.2° | [3] | |

| ψ₃ (Leu) | -45.3° | [3] |

Note: Torsion angles (ω, φ, ψ) define the conformation of the peptide backbone. The ω angle is typically close to 180° (trans) due to the partial double-bond character of the peptide bond.[5]

Peptide Bond Formation: A Dehydration Reaction

The formation of the two peptide bonds in Glycyl-alanyl-tyrosine occurs through a series of dehydration (or condensation) reactions. The carboxyl group of glycine reacts with the amino group of alanine, and subsequently, the carboxyl group of alanine reacts with the amino group of tyrosine. Each reaction releases a molecule of water.

Experimental Protocols for Peptide Bond Analysis

The precise bond lengths, angles, and dihedral angles of the peptide bonds in Glycyl-alanyl-tyrosine can be determined experimentally using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography of a Tripeptide

This method provides a static, high-resolution three-dimensional structure of the peptide in its crystalline state.

Methodology:

-

Peptide Synthesis and Purification:

-

Synthesize Glycyl-alanyl-tyrosine using solid-phase peptide synthesis (SPPS).

-

Purify the synthesized peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

-

Crystallization:

-

Prepare a concentrated solution of the purified tripeptide (e.g., 10-50 mg/mL) in a suitable buffer (e.g., Tris-HCl, HEPES).

-

Screen a wide range of crystallization conditions using vapor diffusion (hanging or sitting drop) or microbatch methods. Screening kits often include various precipitants (e.g., polyethylene glycols of different molecular weights, salts like ammonium sulfate), buffers covering a range of pH values, and additives.

-

Incubate the crystallization trials at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Data Collection:

-

Carefully mount a single, well-formed crystal on a goniometer.

-

Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling it in liquid nitrogen.

-

Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source for high intensity.

-

Rotate the crystal in the X-ray beam and collect diffraction data as a series of images on a detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

-

Solve the phase problem using methods such as direct methods (for small molecules) or molecular replacement if a homologous structure is available.

-

Build an initial atomic model of the tripeptide into the resulting electron density map.

-

Refine the model against the experimental data to improve the fit and obtain accurate atomic coordinates, from which bond lengths, bond angles, and torsion angles are calculated.

-

2D NMR Spectroscopy for Structural Analysis in Solution

NMR spectroscopy provides information about the structure and dynamics of the peptide in solution, which is often more biologically relevant than the solid state.

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified tripeptide (typically 1-5 mg) in a suitable solvent (e.g., H₂O/D₂O mixture or a deuterated buffer) to a final concentration of 1-10 mM.

-

Adjust the pH of the sample to the desired value.

-

Transfer the solution to a high-precision NMR tube.

-

-

1D ¹H NMR Spectrum Acquisition:

-

Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality, check for impurities, and observe the general dispersion of proton signals.

-

-

2D NMR Data Acquisition:

-

TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify all protons belonging to the same amino acid residue (spin system). This is achieved by observing correlations between all scalar-coupled protons within a residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify protons that are close in space (< 5 Å), both within the same residue and between different residues. This is crucial for determining the sequential connectivity of the amino acids and for obtaining distance restraints for 3D structure calculation.

-

COSY (Correlation Spectroscopy): A 2D COSY spectrum can also be acquired to identify protons that are directly coupled (typically through 2-3 bonds).

-

-

Data Processing and Analysis:

-

Process the acquired 2D NMR data using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).

-

Resonance Assignment:

-

Use the TOCSY spectrum to identify the spin systems of Glycine, Alanine, and Tyrosine based on their characteristic chemical shifts and coupling patterns.

-

Use the NOESY spectrum to establish sequential connectivities by observing cross-peaks between the amide proton of one residue and the α-proton of the preceding residue (Hα(i) - HN(i+1)).

-

-

Structural Analysis:

-

The intensities of the NOESY cross-peaks are proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of interproton distance restraints.

-

Coupling constants (e.g., ³J(HN-Hα)) obtained from high-resolution 1D or 2D spectra can be used to determine dihedral angle restraints via the Karplus equation.

-

These experimental restraints are then used in molecular modeling software to calculate an ensemble of 3D structures of the tripeptide that are consistent with the NMR data.

-

-

Conclusion

References

- 1. Glycyl-alanyl-leucine | C11H21N3O4 | CID 6992585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PPS 97' - THE PEPTIDE BOND [cryst.bbk.ac.uk]

- 3. A sequence preference for nucleation of alpha-helix--crystal structure of Gly-L-Ala-L-Val and Gly-L-Ala-L-Leu: some comments on the geometry of leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide bonds revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uzh.ch [chem.uzh.ch]

H-Gly-Ala-Tyr-OH: A Technical Guide to its Synthesis, Characterization, and Scientific Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Ala-Tyr-OH, composed of the amino acids glycine, alanine, and tyrosine, represents a fundamental building block in the vast landscape of peptide science. While not associated with a singular, landmark discovery event, its significance has grown in parallel with the evolution of peptide synthesis methodologies. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, physicochemical properties, and its role as a model system in research. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in peptide chemistry, biochemistry, and drug development.

Physicochemical Properties

The structural and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₄H₁₉N₃O₅ |

| Molecular Weight | 309.32 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

| Amino Acid Sequence | Gly-Ala-Tyr (GAY) |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with Solid-Phase Peptide Synthesis (SPPS) being the most common and efficient approach for laboratory-scale production.[1] Solution-phase synthesis and chemoenzymatic methods have also been employed.[2]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[2] The most widely used strategy for SPPS is the Fmoc/tBu approach.[2]

A generalized workflow for the synthesis of this compound via Fmoc-based SPPS is depicted below.

This protocol is a representative example and may require optimization based on the specific resin and reagents used.

-

Resin Preparation:

-

Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Wash the resin with DMF.

-

-

Loading of the First Amino Acid (Fmoc-Tyr(tBu)-OH):

-

Dissolve Fmoc-Tyr(tBu)-OH, a coupling agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF.

-

Add the solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Repeat the treatment.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of the Second Amino Acid (Fmoc-Ala-OH):

-

Pre-activate Fmoc-Ala-OH with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Perform a ninhydrin test to confirm complete coupling.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling for Glycine:

-

Repeat the Fmoc deprotection step as described in step 3.

-

Couple Fmoc-Gly-OH as described in step 4.

-

-

Final Fmoc Deprotection:

-

Perform a final Fmoc deprotection as described in step 3.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DMF and DCM and dry thoroughly.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

-

Chemoenzymatic Synthesis

Chemoenzymatic approaches offer an alternative, often more environmentally friendly, route to peptide synthesis. These methods utilize enzymes, such as proteases, to catalyze the formation of peptide bonds. For the synthesis of this compound, a protease with specificity for the C-terminus of alanine could be used to couple a Gly-Ala ester to tyrosine.[2] Research has demonstrated that enzymes like chymotrypsin can catalyze peptide bond formation involving aromatic amino acids such as tyrosine.[2]

Biological Activity and Applications

Currently, there is a lack of specific, quantitative data in the scientific literature detailing the biological activity of this compound. Its primary role in research appears to be as a model peptide for the development and validation of synthetic methodologies and for biophysical studies.

The potential biological relevance of this compound can be inferred from the properties of its constituent amino acids:

-

Glycine (Gly): The simplest amino acid, it provides conformational flexibility to the peptide backbone.

-

Alanine (Ala): A small, non-polar amino acid that can influence local conformational preferences.

-

Tyrosine (Tyr): An aromatic amino acid with a phenolic hydroxyl group. This side chain can participate in hydrogen bonding and π-π stacking interactions.[2] The tyrosine residue is also redox-active and can be a site for post-translational modifications such as phosphorylation, which is a critical mechanism in cellular signaling.

While this compound itself has not been linked to specific signaling pathways, short peptides, in general, are known to play roles in various biological processes, including acting as signaling molecules and modulators of protein-protein interactions.

Conclusion

This compound is a simple yet significant tripeptide that has served as a valuable tool in the advancement of peptide chemistry. Its well-defined structure makes it an ideal model for studying the principles of peptide synthesis and conformation. While specific biological activities have not been extensively documented for this particular tripeptide, the functional groups of its constituent amino acids suggest the potential for various molecular interactions. Future research may yet uncover specific biological roles for this compound or its derivatives. The detailed synthetic protocols and physicochemical data provided in this guide are intended to facilitate its continued use and exploration in scientific research.

References

An In-depth Technical Guide to the Physicochemical Properties of H-Gly-Ala-Tyr-OH Tripeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the tripeptide H-Gly-Ala-Tyr-OH. The information presented herein is intended to support research, drug development, and other scientific applications where a thorough understanding of this molecule's characteristics is essential. This document details the tripeptide's structural and chemical properties, along with established experimental protocols for their determination and characterization.

Core Physicochemical Properties

The tripeptide this compound, also known as Glycyl-L-alanyl-L-tyrosine, is composed of three amino acids linked by peptide bonds: Glycine, Alanine, and Tyrosine.[1][2] The sequence and the presence of the aromatic and hydroxyl-containing side chain of Tyrosine significantly influence its physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉N₃O₅ | Computed[2][3][4] |

| Molecular Weight | 309.32 g/mol | Computed[2][3][4] |

| CAS Number | 92327-84-9 | [1][3] |

| Appearance | White to off-white solid | Commercial Suppliers[1] |

| Calculated Isoelectric Point (pI) | ~5.5 - 6.0 | Estimated based on amino acid pKa values |

| Solubility | Soluble in water | General observation for small peptides[5] |

| Melting Point | Decomposes before melting under standard conditions | General observation for peptides[6] |

| Storage Temperature | -20°C to -80°C for long-term storage | Commercial Suppliers[1] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of this compound, providing a foundation for its experimental investigation.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing peptides like this compound.[7][8][9][10][11] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Protocol:

-

Resin Preparation: A suitable resin, such as a Wang or Rink amide resin, is swelled in a compatible solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

First Amino Acid Attachment (Tyrosine): The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is coupled to the resin. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of the attached tyrosine is removed using a solution of piperidine in DMF.

-

Coupling of the Second Amino Acid (Alanine): The next amino acid, Fmoc-Ala-OH, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin to form the peptide bond.

-

Repetitive Cycles: The deprotection and coupling steps are repeated for the final amino acid, Fmoc-Gly-OH.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove residual cleavage reagents.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides to a high degree of homogeneity.[12][13][14][15] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.

Protocol:

-

Column: A C18 reversed-phase column is typically used for peptides of this size.

-

Mobile Phase: A two-solvent system is employed:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: The peptide is loaded onto the column in a low concentration of Solvent B. A linear gradient of increasing Solvent B concentration is then applied to elute the peptide. The hydrophobic nature of the tyrosine side chain will influence its retention time.

-

Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm (due to the tyrosine residue).

-

Fraction Collection and Lyophilization: Fractions corresponding to the main peptide peak are collected, pooled, and lyophilized to obtain the purified peptide as a fluffy white powder.

Characterization

Mass spectrometry is used to confirm the molecular weight and sequence of the synthesized peptide.[3]

Protocol:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for peptides, typically generating the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the correct molecular weight (expected [M+H]⁺ ≈ 310.14).

-

Tandem MS (MS/MS): To confirm the amino acid sequence, the molecular ion is subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed to deduce the sequence.

NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, confirming its structure.[16][17]

Protocol:

-

Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling patterns of the protons and carbons are analyzed to confirm the presence of all expected functional groups and the correct connectivity.

-

2D NMR: For unambiguous assignment of all resonances, 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are performed to establish through-bond connectivities within each amino acid residue. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities and conformational preferences.

cIEF is a high-resolution technique used to determine the isoelectric point of peptides and proteins.[3][7][8][18][19][20][21]

Protocol:

-

Sample Preparation: The peptide is mixed with a solution of carrier ampholytes that establish a pH gradient.

-

Capillary Setup: The mixture is introduced into a capillary. The anode is placed in an acidic solution (anolyte) and the cathode in a basic solution (catholyte).

-

Focusing: An electric field is applied, causing the peptide to migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point its net charge is zero, and migration ceases.

-

Mobilization and Detection: The focused zones are then mobilized past a detector, typically by applying pressure or a salt solution to the capillary, and the absorbance is measured. The pI is determined by comparing the migration time of the peptide to that of known pI markers.

The solubility of the tripeptide can be determined using methods such as the shake-flask method or turbidimetric solubility assays.[22]

Protocol (Shake-Flask Method):

-

An excess amount of the lyophilized peptide is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the peptide in the supernatant is determined using a suitable analytical method, such as RP-HPLC with a calibration curve or UV-Vis spectrophotometry at 280 nm.

For many peptides, thermal decomposition occurs before melting under conventional DSC heating rates.[6] Fast Scanning Calorimetry (FSC) can be employed to outrun decomposition and measure the melting properties.[1][11][23][24][25]

Protocol (FSC):

-

A small amount of the peptide is placed on the FSC sensor.

-

The sample is subjected to very high heating rates (e.g., >1000 K/s).

-

The heat flow is measured as a function of temperature. The melting temperature (Tₘ) is identified as the peak of the endothermic melting transition.

-

By performing measurements at different heating rates and extrapolating to a zero heating rate, the true melting temperature can be estimated.

Stability Profile

The stability of this compound in solution is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. The tyrosine residue is particularly susceptible to oxidation.[19][26][27]

-

Hydrolysis: At extreme pH values and elevated temperatures, the peptide bonds can undergo hydrolysis, leading to the cleavage of the tripeptide into its constituent amino acids or smaller peptide fragments.

-

Oxidation: The phenolic side chain of tyrosine is susceptible to oxidation, which can be catalyzed by light, metal ions, and reactive oxygen species. This can lead to the formation of dityrosine cross-links or other oxidation products, potentially affecting the biological activity and physical properties of the peptide.

-

Deamidation: While this peptide does not contain asparagine or glutamine, which are prone to deamidation, the C-terminal carboxyl group can participate in other degradation reactions.

Biological Context and Potential Signaling Pathways

While there is limited information on the specific biological activity and signaling pathways of this compound, peptides containing similar sequences have been investigated. For instance, a related hexapeptide, Gly-Ala-Gly-Val-Gly-Tyr, has been shown to improve glucose transport and have beneficial effects on lipid metabolism in adipocytes. This activity was linked to the enhancement of GLUT1 expression and PI 3-kinase-dependent GLUT4 translocation.

Given its structure, this compound could potentially act as a substrate or inhibitor for various peptidases or may exert biological effects through interaction with cell surface receptors. Further research is needed to elucidate its specific biological roles.

This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental approaches for its study. The provided protocols can be adapted and optimized for specific research needs. As a model peptide, it offers a valuable tool for investigating fundamental aspects of peptide chemistry and biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ala-Gly-Tyr | C14H19N3O5 | CID 54113898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 92327-84-9 | Benchchem [benchchem.com]

- 4. Tyr-Gly-Ala | C14H19N3O5 | CID 129647846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. digital.csic.es [digital.csic.es]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. m.youtube.com [m.youtube.com]

- 11. The solid-phase synthesis of the dipeptide Gly-Ala | Chegg.com [chegg.com]

- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. H-GLY-ALA-ALA-OH(6491-25-4) 13C NMR [m.chemicalbook.com]

- 18. Determination of the isoelectric point of proteins by capillary isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

- 23. Solution NMR evidence for a cis Tyr-Ala peptide group in the structure of [Pro93Ala] bovine pancreatic ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario [mdpi.com]

- 25. Characteristics of New Peptides GQLGEHGGAGMG, GEHGGAGMGGGQFQPV, EQGFLPGPEESGR, RLARAGLAQ, YGNPVGGVGH, and GNPVGGVGHGTTGT as Inhibitors of Enzymes Involved in Metabolic Syndrome and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 26. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of H-Gly-Ala-Tyr-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2][3] This methodology, pioneered by Bruce Merrifield, facilitates the synthesis by allowing for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps.[3] The most prevalent strategy employed is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[4][5] This application note provides a detailed protocol for the manual solid-phase synthesis of the tripeptide H-Gly-Ala-Tyr-OH using Fmoc chemistry.

Experimental Overview

The synthesis of this compound proceeds in a C-terminal to N-terminal direction, starting with a pre-loaded Wang resin with Fmoc-Tyr(tBu)-OH. The synthesis involves sequential cycles of Fmoc deprotection and amino acid coupling. The final peptide is then cleaved from the resin and simultaneously deprotected, followed by purification and analysis.

Quantitative Data Summary